molecular formula C17H16Cl2N2O2S B2400645 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 370573-59-4

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No. B2400645
CAS RN: 370573-59-4
M. Wt: 383.29
InChI Key: GXMZDTZWIGKZBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C12H8Cl2O2 . The InChI representation of the molecule is InChI=1S/C12H8Cl2O2/c1-7(15)12-4-8(6-16-12)10-5-9(13)2-3-11(10)14/h2-6H,1H3 . The Canonical SMILES representation is CC(=O)C1=CC(=CO1)C2=C(C=CC(=C2)Cl)Cl .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 255.09 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 30.2 Ų . The compound has 2 rotatable bonds .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Development of Organoboron Reagents

The compound could be involved in the development of organoboron reagents for Suzuki–Miyaura coupling . These reagents are relatively stable, readily prepared, and generally environmentally benign .

Investigation of Transmetalation Mechanisms

The compound could be used to study the mechanisms of transmetalation , a key step in many metal-catalyzed cross-coupling reactions. Understanding these mechanisms could lead to the development of more efficient and selective catalysts .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in drug discovery suggests it may interact with biological systems, but the specific targets or pathways are not provided.

properties

IUPAC Name

1-[4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)13-3-2-12(18)10-14(13)19/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMZDTZWIGKZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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